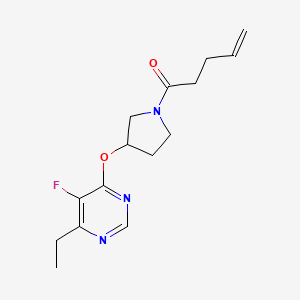![molecular formula C22H26ClNO3 B2832637 1-(4-chlorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide CAS No. 1790198-13-8](/img/structure/B2832637.png)
1-(4-chlorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopentanecarboxamide core with a 4-chlorophenyl group and a 2-methoxy-2-(2-methoxyphenyl)ethyl substituent, making it a molecule of interest for its unique structural properties.
Vorbereitungsmethoden
The synthesis of 1-(4-chlorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclopentanecarboxamide core: This can be achieved through the reaction of cyclopentanone with an amine derivative under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst.
Attachment of the 2-methoxy-2-(2-methoxyphenyl)ethyl group: This can be accomplished through a nucleophilic substitution reaction, where the appropriate alkyl halide reacts with the amine group on the cyclopentanecarboxamide core.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
1-(4-chlorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as thiols or amines replace the methoxy groups to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: This compound may be used in biochemical assays to study enzyme interactions and inhibition.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(4-chlorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(4-chlorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide can be compared with similar compounds such as:
1-(4-chlorophenyl)-N-(2-methoxyethyl)cyclopentanecarboxamide: This compound lacks the additional methoxyphenyl group, which may affect its binding affinity and specificity.
1-(4-chlorophenyl)-N-(2-methoxy-2-phenylethyl)cyclopentanecarboxamide: The absence of the second methoxy group can influence the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClNO3/c1-26-19-8-4-3-7-18(19)20(27-2)15-24-21(25)22(13-5-6-14-22)16-9-11-17(23)12-10-16/h3-4,7-12,20H,5-6,13-15H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJKWZQYBZHTKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl N-[1-(2-aminophenyl)cyclopropyl]carbamate](/img/structure/B2832555.png)



![3-chloro-4-methyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2832561.png)



![1-[(4-Fluorophenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B2832567.png)

![2-[(tert-butylsulfanyl)methyl]-1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidine](/img/structure/B2832571.png)

![3-[[4-Amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3-dimethylazetidin-2-one](/img/structure/B2832574.png)
![{5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2832576.png)
